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Compound of Interest

Compound Name:

4-(Azetidin-3-YL)-1-

methylpiperazin-2-one

dihydrochloride

Cat. No.: B1449930 Get Quote

In the landscape of medicinal chemistry, the quest for novel molecular architectures with

superior therapeutic profiles is relentless. Among the vast array of heterocyclic systems, the

four-membered azetidine ring and the six-membered piperazinone core have emerged as

particularly valuable motifs. Azetidines, characterized by their significant ring strain and sp3-rich

nature, offer a unique conformational rigidity that can enhance metabolic stability, solubility, and

binding affinity.[1] They are increasingly recognized as "privileged" structures and versatile

bioisosteres for more common saturated heterocycles like piperidine and pyrrolidine.[2][3] The

piperazine ring, and its oxidized piperazinone variant, is a cornerstone of numerous approved

drugs, particularly those targeting the central nervous system (CNS) and infectious diseases,

owing to its ability to engage in key hydrogen bonding interactions and modulate

physicochemical properties.[4][5]

The strategic fusion of these two scaffolds into hybrid azetidine-piperazinone compounds

creates a novel chemical space, offering a three-dimensional diversity that is highly attractive

for modern drug discovery. This guide, intended for researchers and drug development

professionals, provides a technical overview of the significant biological activities exhibited by

this compound class. We will delve into the causality behind their mechanisms of action,

explore structure-activity relationships (SAR), and provide validated experimental protocols to

empower further investigation into their therapeutic potential in oncology, infectious diseases,

and neuroscience.
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Anticancer Activity: Inducing Cell Death and Halting
Proliferation
The development of targeted agents that can selectively eliminate cancer cells is a primary

goal of oncological research. Azetidine-piperazinone derivatives have demonstrated significant

potential in this area, primarily by suppressing proliferation and inducing programmed cell

death (apoptosis) in various cancer cell lines.[6][7]

Mechanism of Action: The Intrinsic Apoptotic Pathway
A key mechanism underlying the anticancer effect of these compounds is the induction of

apoptosis through the intrinsic, or mitochondrial, pathway.[6] This process is often initiated by

an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. The

elevated ROS levels disrupt the mitochondrial membrane potential, triggering the release of

cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes,

particularly caspase-3, which are the executioners of apoptosis, leading to cell death.[7]

Furthermore, certain derivatives have been identified as potent inhibitors of enzymes like

monoacylglycerol lipase (MAGL), a drug target implicated in various cancers.[8]

Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the cytotoxic potency of these hybrids is highly dependent on

the nature and position of substituents. For instance, in studies on human cervical cancer

(HeLa) cells, the substitution pattern on the piperazine moiety was found to be critical for

activity. Compounds featuring specific aromatic substitutions demonstrated enhanced

apoptosis-inducing capabilities. Similarly, evaluations against breast cancer cell lines (MCF7

and MDA-MB-231) showed that modifications to the azetidinone ring significantly influenced

antiproliferative potential, with some analogues exceeding the activity of the standard drug

erlotinib.[6]

Data Presentation: Cytotoxicity Profile
The following table summarizes the cytotoxic activity of representative azetidine-piperazinone

compounds against various human cancer cell lines.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Compound A

Piperazine

clubbed 2-

azetidinone

HeLa (Cervical) Varies [6]

Compound B

Quinoline

conjugated 2-

azetidinone

MCF7 (Breast) Varies [6]

Compound C

1-(3-

chlorophenyl)pip

erazin-2-one with

guanidine

A549 (Lung) Potent [9]

Compound D

1-(3-

chlorophenyl)pip

erazin-2-one with

guanidine

HT29 (Colon) Potent [9]

Mandatory Visualization: Intrinsic Apoptosis Pathway
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Caption: Intrinsic apoptosis pathway induced by azetidine-piperazinone compounds.
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Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity
This protocol describes a standard colorimetric assay to assess the cytotoxic effect of

compounds on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C

and 5% CO₂ to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include

wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the compound concentration (log scale) and determine the IC50 value (the

concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antifungal Properties
The rise of antimicrobial resistance necessitates the development of new chemical entities

capable of combating pathogenic microbes.[10] Both azetidine and piperazine moieties are

found in various antimicrobial agents, and their combination has yielded compounds with

promising broad-spectrum activity.[4][11]
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Spectrum and Rationale
Derivatives of this class have been screened against a panel of clinically relevant pathogens,

demonstrating activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-

negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][11] The 2-

azetidinone core is the key pharmacophore of β-lactam antibiotics, the most widely used class

of antibacterial agents, which act by inhibiting cell wall synthesis.[10] While not all azetidinone

derivatives act via this mechanism, it provides a strong rationale for exploring this scaffold for

antimicrobial properties.

Data Presentation: Antimicrobial Activity
The table below shows the Minimum Inhibitory Concentration (MIC) for representative

compounds, indicating the lowest concentration required to inhibit visible microbial growth.

Compound ID
Target
Microorganism

MIC (µg/mL) Reference

Compound E
Staphylococcus

aureus
12.5 - 50 [4]

Compound F Escherichia coli 12.5 [4]

Compound G Candida albicans Varies [11]

Compound H
Pseudomonas

aeruginosa
Varies [11]

Mandatory Visualization: Antimicrobial Screening
Workflow
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Caption: General workflow for screening and identifying lead antimicrobial compounds.

Experimental Protocol: Broth Microdilution for MIC
Determination
This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid

medium.

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate

broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized

concentration of approximately 5 x 10⁵ CFU/mL.

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test

compound in the broth. The final volume in each well should be 50 µL.

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final

volume to 100 µL. This halves the compound concentration in each well.

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial

growth and a negative control well (broth only) to check for sterility.

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for

bacteria; 35°C for 24-48 hours for yeast).
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MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which no visible growth is observed. This can be

confirmed by measuring the optical density (OD) at 600 nm.

Central Nervous System (CNS) Applications
The piperazine moiety is a classic "CNS-philic" scaffold, and its combination with azetidine has

led to compounds with significant neuromodulatory activities, including potent and selective

receptor antagonism and potential applications in neurodegenerative diseases.

Focus: Neurokinin-2 (NK2) Receptor Antagonism
A notable example is the development of azetidinyl-piperidone compounds (a close structural

relative of piperazinones) as selective antagonists of the neurokinin-2 (NK2) receptor.[12]

These receptors are involved in inflammatory responses and smooth muscle contraction.

Rationale and SAR: The design strategy involved incorporating the vulnerable amide

function of an initial lead into a more stable piperidone lactam ring and replacing a bulky

piperidine with a streamlined 3-substituted azetidine.[12] This optimization led to compounds

with excellent functional potency (pA₂ values up to 9.3) and significantly improved metabolic

stability in human liver microsomes (HLM). Further SAR exploration revealed that modifying

the azetidine 3-substituent and the N-lactam substituent could fine-tune potency, selectivity

over NK1/NK3 receptors, and lipophilicity to attenuate metabolism.[12]

Data Presentation: NK2 Antagonist Profile
Compound
ID

Azetidine 3-
Substituent

N-Lactam
Substituent

Potency
(pA₂)

HLM
Stability (T₁/
₂ min)

Reference

5 4-morpholinyl Benzyl 9.3 70 [12]

29 4-morpholinyl
Cyclopropylm

ethyl
8.1 120 [12]

33 Sulfamide
Cyclopropylm

ethyl
8.9 >120 [12]
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Mandatory Visualization: Competitive Receptor
Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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